Sarothrin

Descripción general

Descripción

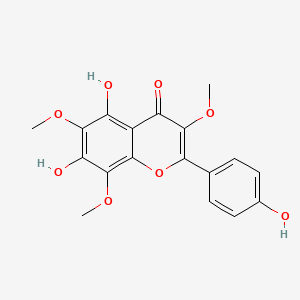

Sarothrin belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. Thus, this compound is considered to be a flavonoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.

Aplicaciones Científicas De Investigación

Agente Antimicrobiano

Sarothrin se ha encontrado que tiene propiedades antimicrobianas. Se ha demostrado que inhibe el crecimiento de Staphylococcus aureus, un patógeno que causa un estimado de 478,000 hospitalizaciones en los EE. UU. anualmente . Esto sugiere que this compound podría usarse potencialmente en el desarrollo de nuevos tratamientos antimicrobianos.

Inhibidor de la Bomba de Salida

Además de sus propiedades antimicrobianas, también se ha encontrado que this compound posee actividad inhibitoria de la bomba de salida . Las bombas de salida son transportadores proteicos localizados en la membrana citoplásmica de todo tipo de células. Son particularmente interesantes en medicina debido a su papel en la resistencia a los antibióticos. La capacidad de this compound para inhibir estas bombas podría hacerla valiosa para combatir las cepas bacterianas resistentes a los antibióticos.

Uso Potencial en Botánicos

This compound está presente en la planta Alkanna orientalis y otros productos botánicos, incluidos Encelia densifolia (Asteraceae), Ononis rotundifolia (Fabaceae) y Gardenia obtusifolia (Rubiaceae) . Esto sugiere usos potenciales de this compound en la medicina botánica y herbal.

Tratamiento para Problemas Digestivos

El género de plantas Alkanna orientalis, que contiene this compound, se empleó tradicionalmente como tratamiento para problemas digestivos . Si bien se necesitan más investigaciones, esto sugiere que this compound puede tener aplicaciones potenciales en el tratamiento de trastornos digestivos.

Curación de Heridas

Alkanna orientalis también se ha utilizado para la curación de heridas . Dado que this compound es un componente de esta planta, puede contribuir a sus propiedades de curación de heridas, lo que sugiere aplicaciones potenciales en el desarrollo de productos para el cuidado de heridas.

Mecanismo De Acción

Target of Action

Sarothrin, also known as 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-, primarily targets bacterial cells . It has been found to inhibit the growth of Mycobacterium smegmatis and Staphylococcus aureus . The primary targets of this compound are the efflux pumps of these bacterial cells .

Mode of Action

This compound interacts with its targets, the efflux pumps, by inhibiting their activity . Efflux pumps are proteins involved in removing toxic substances from bacterial cells. By inhibiting these pumps, this compound prevents the removal of antimicrobial agents from the bacterial cells, thereby increasing the effectiveness of these agents .

Biochemical Pathways

It is known that efflux pumps play a crucial role in the resistance of bacteria to antibiotics . By inhibiting these pumps, this compound could potentially affect the biochemical pathways associated with antibiotic resistance .

Pharmacokinetics

It is known that this compound can inhibit the growth of certain bacteria, suggesting that it can be absorbed and distributed to the site of infection .

Result of Action

The inhibition of efflux pumps by this compound results in an increased concentration of antimicrobial agents inside the bacterial cells . This can lead to the death of the bacteria, thereby treating the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antimicrobial compounds can enhance the effectiveness of this compound . Additionally, the specific characteristics of the bacterial species, such as the type and number of efflux pumps, can also affect the efficacy of this compound .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-16-11(20)10-12(21)17(24-2)14(8-4-6-9(19)7-5-8)26-15(10)18(25-3)13(16)22/h4-7,19-20,22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZSFBNUQVEEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205983 | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57393-71-2 | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057393712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

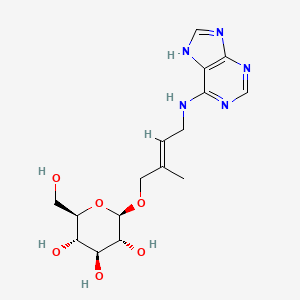

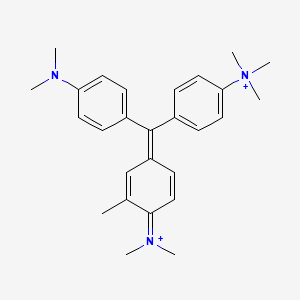

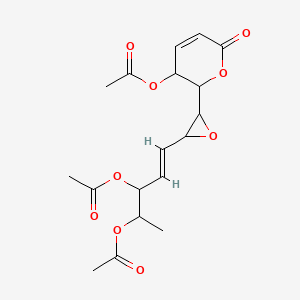

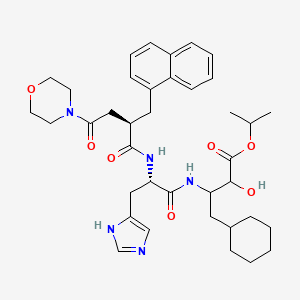

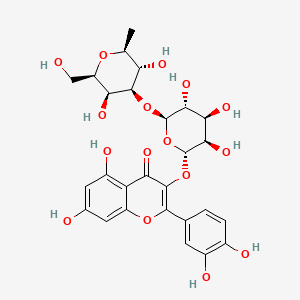

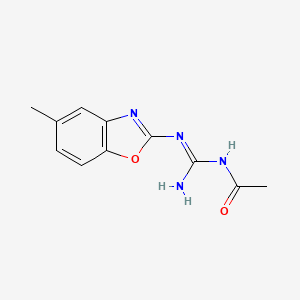

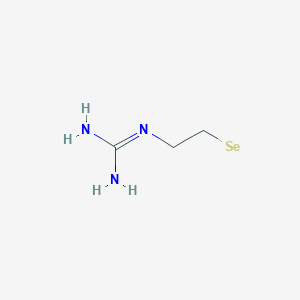

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,3aS,4S,6S,7R)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate](/img/structure/B1235988.png)

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B1236001.png)

![Indolizino[1,2-b]quinoline-7-acetic acid,a-ethyl-9,11-dihydro-a-hydroxy-8-(hydroxymethyl)-9-oxo-, monosodiumsalt, (aS)-](/img/structure/B1236008.png)

![(6R,7R)-7-[[2-(2-amino-4-thiazolyl)-2-hydroxyimino-1-oxoethyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236009.png)